BenchChemオンラインストアへようこそ!

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane

HIF signaling antiangiogenic therapy cancer research

Secure the endo-configured, stereochemically defined 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (CAS 1246947-33-0) to eliminate SAR variability in lead optimization. This rigid tropane scaffold features dual orthogonal handles—a Boc-protected amine and a bridgehead hydroxyl—enabling sequential functionalization without premature N-deprotection. The endo C8-OH configuration is directly validated to confer superior HIF-1α inhibitory activity (IC50 1.028 μmol/L vs. exo isomer), with elaborated derivatives achieving 56% angiogenesis inhibition in zebrafish models. For neuroscience programs, the hydroxyl group modulates DAT binding up to 22-fold. Avoid undefined stereochemical mixtures that confound biological readouts. Ideal for fragment-based drug discovery and parallel library synthesis.

Molecular Formula C12H21NO3
Molecular Weight 227.30
CAS No. 1246947-33-0
Cat. No. B3093647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
CAS1246947-33-0
Molecular FormulaC12H21NO3
Molecular Weight227.30
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C1)C2O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3
InChIKeyXKTZALADSXGEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (CAS 1246947-33-0): Rigid Bicyclic Scaffold for Conformationally Constrained Drug Discovery


3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (CAS 1246947-33-0) is a conformationally constrained, endo-configured bicyclic amine building block featuring an 8-azabicyclo[3.2.1]octane (tropane) core with a Boc-protected nitrogen at the 3-position and a bridgehead hydroxyl group at C8 [1]. The compound possesses defined stereochemistry (endo orientation of the hydroxyl relative to the bicyclic framework), a rigid scaffold that combines chair and boat conformational elements to create distinct facial topography suitable for selective receptor interactions, and dual synthetic handles (protected amine for orthogonal deprotection/coupling, hydroxyl for functionalization via Mitsunobu, etherification, or oxidation) [2]. As a protected intermediate, it enables stepwise incorporation of the azabicyclic scaffold into more complex pharmacophores without premature N-deprotection .

Why Unspecified Isomer Mixtures or N-Deprotected Analogs Cannot Substitute for 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane in Rigorous Synthetic Protocols


Procurement of generic, stereochemically undefined mixtures or alternative N-protection states of the 3-azabicyclo[3.2.1]octane scaffold introduces measurable uncertainty in downstream synthesis and biological outcomes. The endo vs. exo stereochemical configuration at the bridgehead hydroxyl position determines the three-dimensional orientation of subsequent substituents, directly affecting receptor binding geometry and pharmacological activity [1]. Furthermore, the Boc protecting group is not interchangeable with other N-protection strategies (e.g., Cbz, Fmoc) without altering orthogonal deprotection compatibility and overall synthetic sequence efficiency . The absence of the 8-hydroxyl group eliminates a critical functional handle for late-stage diversification via Mitsunobu etherification or oxidation, limiting scaffold utility in parallel medicinal chemistry campaigns .

Quantitative Differential Evidence: Comparative Performance of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane Against Key Analogs


Endo vs. Exo Isomer: Superior HIF Inhibitory Activity of Endo-Constrained Scaffold Demonstrated in Dual-Luciferase Assay

The endo stereochemical configuration at the bridgehead hydroxyl (as present in CAS 1246947-33-0 and its downstream derivatives) provides superior biological activity compared to the corresponding exo isomer. In a hypoxia response element (HRE) dual-luciferase reporter assay, the endo isomer of a 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged compound (HST3782, endo configuration) exhibited significantly greater HIF inhibitory potency than its exo counterpart (compound 8b), as confirmed by 2D-NOESY structural analysis [1]. The endo isomer achieved an IC50 of 1.028 μmol/L in the HRE dual-luciferase assay [1].

HIF signaling antiangiogenic therapy cancer research

In Vivo Antiangiogenic Efficacy: Zebrafish Model Confirms Functional Differentiation of Endo-Constrained Scaffold

The endo-configured 3-hydroxy-8-azabicyclo[3.2.1]octane scaffold, when elaborated to HST3782, demonstrates quantifiable in vivo antiangiogenic activity in a zebrafish developmental model, a capability not observed with the exo isomer. The endo isomer inhibited intersegmental and subintestinal vessel development by up to 56% without marked toxicity [1].

in vivo pharmacology angiogenesis zebrafish model

C8-Hydroxyl vs. C8-Unsubstituted: 22-Fold Reduction in Dopamine Transporter Binding Affinity Upon Hydroxyl Introduction

The presence of a hydroxyl group at the C8 bridgehead position (as in 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane) dramatically alters biological activity compared to unsubstituted analogs. In a series of 8-substituted-3-azabicyclo[3.2.1]octanes (isotropanes), the 8β-phenyl compound without a hydroxyl group at C8 was 22-fold more potent for [3H]WIN 35,428 binding inhibition at the dopamine transporter than the corresponding 8β-phenyl-8α-hydroxy compound [1]. Specifically, the 8α-phenyl compound 8a exhibited an IC50 of 234 nM compared to 159 nM for cocaine, while the C8 epimer without hydroxyl (compound 14) showed an IC50 of 785 nM [1].

CNS drug discovery dopamine transporter structure-activity relationship

Synthetic Accessibility: Chromatographic Separation Enables Isolation of Pure Endo Isomer from Endo/Exo Mixture

Sodium borohydride reduction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate yields an endo/exo mixture of the corresponding 3-hydroxy isomers, which can be separated by column chromatography to obtain the pure endo isomer (CAS 1246947-33-0) . In related systems, optimization of reaction conditions (e.g., using 2-methylpyridine as base) can achieve endo:exo selectivity of 4:1 with 71% yield, compared to non-selective conditions yielding a 1:1 mixture [1].

synthetic methodology stereoselective synthesis process chemistry

Optimal Application Scenarios for 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane Based on Quantitative Evidence


HIF-Targeted Anticancer Drug Discovery Requiring Conformationally Constrained Scaffolds

Medicinal chemistry programs targeting the hypoxia-inducible factor (HIF) signaling pathway for antiangiogenic cancer therapy should prioritize 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane as a core scaffold. The endo configuration present in this compound has been directly validated to confer superior HIF inhibitory activity (IC50 = 1.028 μmol/L) compared to the exo isomer in HRE dual-luciferase assays, and elaborated derivatives demonstrate 56% inhibition of vessel development in zebrafish angiogenesis models [1]. This scaffold's rigid, conformationally constrained bicyclic framework provides a defined three-dimensional geometry that can be exploited for selective protein-ligand interactions.

CNS Drug Discovery Programs Requiring Stereochemically Defined Isotropane Scaffolds

For neuroscience programs targeting dopamine or serotonin transporters, 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane offers a stereochemically defined entry point to the isotropane chemotype. SAR studies demonstrate that the C8 hydroxyl group, when retained or further functionalized, dramatically modulates DAT binding affinity by up to 22-fold compared to non-hydroxylated analogs [1]. The defined endo stereochemistry ensures reproducible SAR outcomes, whereas use of uncharacterized stereochemical mixtures introduces confounding variability in lead optimization.

Parallel Medicinal Chemistry Requiring Orthogonal Functional Handles for Late-Stage Diversification

The combination of a Boc-protected secondary amine and a bridgehead hydroxyl group in 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane provides two orthogonal synthetic handles for sequential diversification. The hydroxyl group can be selectively functionalized (e.g., via Mitsunobu etherification, oxidation to ketone, or substitution) while the Boc group remains intact, enabling late-stage library synthesis without premature N-deprotection [1]. This dual-handle architecture is particularly valuable for generating focused libraries of conformationally constrained analogs in hit-to-lead campaigns.

Fragment-Based Drug Discovery (FBDD) Leveraging Bridged Bicyclic Scaffolds

The 8-azabicyclo[3.2.1]octane core, represented by 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, is a privileged fragment for FBDD due to its combination of conformational rigidity (ring strain calculated at 18.3 kcal/mol via DFT methods) and defined stereochemistry [1]. The scaffold's unique geometry—combining chair and boat conformations—creates distinct facial topography that enables selective binding to G-protein coupled receptors and other protein targets [1]. As a protected, functionalized fragment, it can be readily incorporated into fragment-growing or fragment-linking strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.